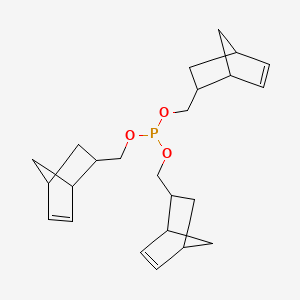
(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes two hydroxyl groups and a carboxylic acid group attached to a cyclohexene ring. The stereochemistry of the compound, denoted by (3S,5R), indicates the specific spatial arrangement of the hydroxyl groups on the cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid typically involves several steps, starting from readily available starting materials. One common synthetic route involves the use of L-glutamate as a starting material. The process includes the following steps:
Thiolactam Formation: L-glutamate is converted into a thiolactam intermediate.
Eschenmoser Coupling: The thiolactam is coupled with tert-butylbromo acetate to form a vinylogous amide.
Reduction: The vinylogous amide is reduced using sodium cyanoborohydride and acetic acid to yield a protected amino diacid.
Catalytic Hydrogenation: The protected amino diacid undergoes catalytic hydrogenation.
Derivatization and Deprotection: The intermediate is derivatized and deprotected to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are often employed.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexene-1,3-dione derivatives, while reduction may produce cyclohexane-1,3-diol derivatives.
Scientific Research Applications
(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes, influence signal transduction pathways, and affect cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxybenzoic acid: A structurally similar compound with hydroxyl groups on a benzene ring.
4-Bromo-3,5-dihydroxybenzoic acid: A derivative of 3,5-dihydroxybenzoic acid with a bromine substituent.
Uniqueness
(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid is unique due to its chiral cyclohexene ring structure, which imparts specific stereochemical properties. This distinguishes it from other similar compounds and influences its reactivity and interactions with biological molecules .
Properties
CAS No. |
232952-09-9 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(3S,5R)-3,5-dihydroxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c8-5-1-4(7(10)11)2-6(9)3-5/h1,5-6,8-9H,2-3H2,(H,10,11)/t5-,6-/m1/s1 |
InChI Key |
VOPWVSIKLIVPKB-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@@H](CC(=C[C@H]1O)C(=O)O)O |
Canonical SMILES |
C1C(CC(=CC1O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


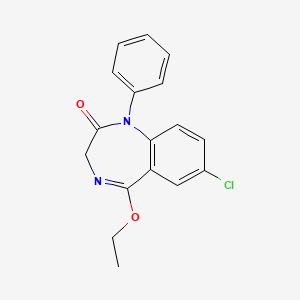

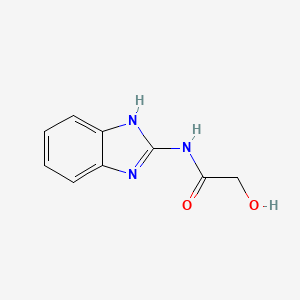

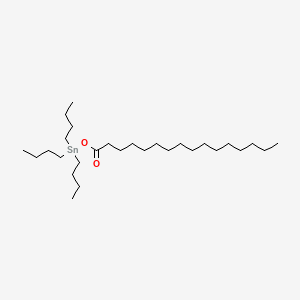
![(2R,3aS)-2,3,3a,4,6,7-hexahydro-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carbaldehyde](/img/structure/B13812079.png)
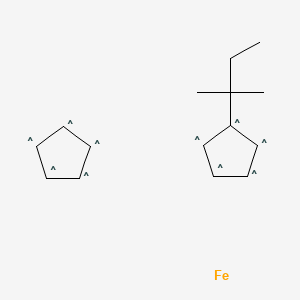
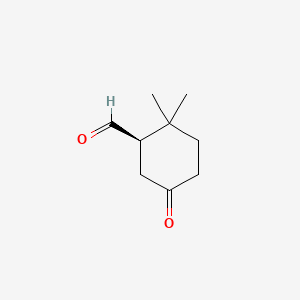
![(Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B13812113.png)
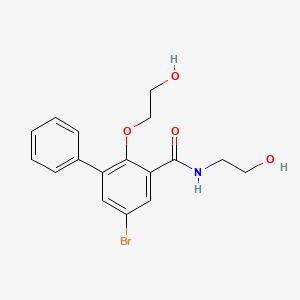

![3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B13812145.png)
